N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Overview
Description
N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is an organic compound that belongs to the class of substituted phenethylamines This compound is characterized by the presence of a bromine atom on the benzyl group and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide typically involves a multi-step process:
Bromination: The starting material, benzylamine, undergoes bromination to introduce the bromine atom at the 2-position of the benzyl group.
Methoxylation: The phenyl ring is then methoxylated to introduce the methoxy group at the 4-position.
Amine Formation: The intermediate product is then reacted with ethanamine to form the final compound.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding oxides.
Reduction: The major products are the reduced forms of the compound.
Substitution: The major products are the substituted derivatives of the compound.
Scientific Research Applications
N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and signal transduction.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
- N-(2-fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
- N-(2-iodobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Uniqueness
N-(2-bromobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. The bromine atom influences the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(4-methoxyphenyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.BrH/c1-19-15-8-6-13(7-9-15)10-11-18-12-14-4-2-3-5-16(14)17;/h2-9,18H,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXILAVCANQDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC=CC=C2Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-79-0 | |
Record name | Benzeneethanamine, N-[(2-bromophenyl)methyl]-4-methoxy-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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